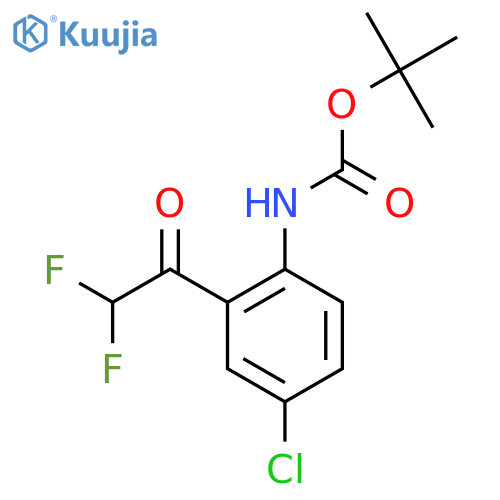Cas no 2229632-04-4 (tert-butyl N-4-chloro-2-(2,2-difluoroacetyl)phenylcarbamate)

2229632-04-4 structure
商品名:tert-butyl N-4-chloro-2-(2,2-difluoroacetyl)phenylcarbamate
tert-butyl N-4-chloro-2-(2,2-difluoroacetyl)phenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-4-chloro-2-(2,2-difluoroacetyl)phenylcarbamate
- EN300-1872078
- tert-butyl N-[4-chloro-2-(2,2-difluoroacetyl)phenyl]carbamate
- 2229632-04-4
-
- インチ: 1S/C13H14ClF2NO3/c1-13(2,3)20-12(19)17-9-5-4-7(14)6-8(9)10(18)11(15)16/h4-6,11H,1-3H3,(H,17,19)
- InChIKey: FHDHQAUWVNDCIH-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C(C(F)F)=O)C=1)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 305.0630273g/mol
- どういたいしつりょう: 305.0630273g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 371
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
tert-butyl N-4-chloro-2-(2,2-difluoroacetyl)phenylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1872078-5.0g |
tert-butyl N-[4-chloro-2-(2,2-difluoroacetyl)phenyl]carbamate |
2229632-04-4 | 5g |
$2732.0 | 2023-06-01 | ||
| Enamine | EN300-1872078-10g |
tert-butyl N-[4-chloro-2-(2,2-difluoroacetyl)phenyl]carbamate |
2229632-04-4 | 10g |
$4052.0 | 2023-09-18 | ||
| Enamine | EN300-1872078-1g |
tert-butyl N-[4-chloro-2-(2,2-difluoroacetyl)phenyl]carbamate |
2229632-04-4 | 1g |
$943.0 | 2023-09-18 | ||
| Enamine | EN300-1872078-5g |
tert-butyl N-[4-chloro-2-(2,2-difluoroacetyl)phenyl]carbamate |
2229632-04-4 | 5g |
$2732.0 | 2023-09-18 | ||
| Enamine | EN300-1872078-0.05g |
tert-butyl N-[4-chloro-2-(2,2-difluoroacetyl)phenyl]carbamate |
2229632-04-4 | 0.05g |
$792.0 | 2023-09-18 | ||
| Enamine | EN300-1872078-0.5g |
tert-butyl N-[4-chloro-2-(2,2-difluoroacetyl)phenyl]carbamate |
2229632-04-4 | 0.5g |
$905.0 | 2023-09-18 | ||
| Enamine | EN300-1872078-1.0g |
tert-butyl N-[4-chloro-2-(2,2-difluoroacetyl)phenyl]carbamate |
2229632-04-4 | 1g |
$943.0 | 2023-06-01 | ||
| Enamine | EN300-1872078-2.5g |
tert-butyl N-[4-chloro-2-(2,2-difluoroacetyl)phenyl]carbamate |
2229632-04-4 | 2.5g |
$1848.0 | 2023-09-18 | ||
| Enamine | EN300-1872078-0.25g |
tert-butyl N-[4-chloro-2-(2,2-difluoroacetyl)phenyl]carbamate |
2229632-04-4 | 0.25g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1872078-0.1g |
tert-butyl N-[4-chloro-2-(2,2-difluoroacetyl)phenyl]carbamate |
2229632-04-4 | 0.1g |
$829.0 | 2023-09-18 |
tert-butyl N-4-chloro-2-(2,2-difluoroacetyl)phenylcarbamate 関連文献
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
2229632-04-4 (tert-butyl N-4-chloro-2-(2,2-difluoroacetyl)phenylcarbamate) 関連製品
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
